(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride
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Overview
Description
(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65. The purity is usually 95%.
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Scientific Research Applications
Conformationally Restricted GABA Analogue
A study developed a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue, aiming to explore its potential applications in neuroscience research. This work highlights the synthetic strategy and potential of such compounds in mimicking or modulating GABAergic activity, which is central to various neurological processes (Kostiantyn P. Melnykov et al., 2018).
Stereochemical Study of Cyclopenta[d][1,3]oxazines
Another study focused on the stereochemical analysis of cyclopenta[d][1,3]oxazines, demonstrating the utility of NMR spectroscopic methods in understanding the conformational preferences of such compounds. This research provides valuable information for the design of molecules with specific stereochemical configurations, which can be crucial for their biological activity and material properties (P. Tähtinen et al., 2002).
Synthesis of Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic Acid
Research on the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid illustrates the chemical versatility and potential pharmacological applications of oxazine derivatives. Such compounds may serve as intermediates in the development of new therapeutic agents, showcasing the importance of synthetic strategies in drug discovery (Yin Du-lin, 2007).
Spiro[cyclopropane-1,4′-oxazoline]s Synthesis
A study on the synthesis of spiro[cyclopropane-1,4′-oxazoline]s from carboxamides demonstrates the potential of oxazine derivatives in creating complex molecular architectures. This research may have implications for the synthesis of novel materials or biologically active molecules (Suryakanta Dalai et al., 2008).
Mechanism of Action
Target of Action
The primary targets of EN300-27108373 are currently unknown. The compound is a derivative of 1,4-oxazine , which has been demonstrated to have potential applications in molecular electronics . .
Mode of Action
1,4-oxazine derivatives have been shown to switch single-molecule junctions between a low-conducting and a high-conducting state . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces
Biochemical Pathways
The compound’s parent structure, 1,4-oxazine, is a fundamental heterocyclic compound that has been generated using flash vacuum pyrolysis . .
Result of Action
The compound’s parent structure, 1,4-oxazine, has been shown to switch single-molecule junctions between a low-conducting and a high-conducting state
Action Environment
The compound’s parent structure, 1,4-oxazine, has been shown to switch single-molecule junctions between a low-conducting and a high-conducting state , suggesting that it may be sensitive to changes in its environment.
Properties
IUPAC Name |
(4aS,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-8(11)5-3-6-7(4-5)12-2-1-9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCHLCLHUXYBEX-FNCXLRSCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CC(CC2N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2C[C@@H](C[C@@H]2N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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